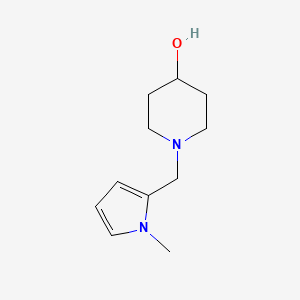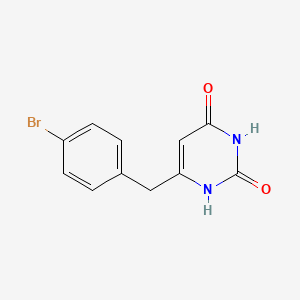
6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione
描述
The compound “6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-member ring . They are important in a number of biological processes and are key components of many pharmaceuticals .
Molecular Structure Analysis
Pyrimidines have a planar, aromatic, and heterocyclic ring structure with two nitrogen atoms . The exact structure of “6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione” would depend on the position and orientation of the bromobenzyl group attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The bromobenzyl group in “6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione” could potentially be a site for further reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione” would depend on its exact structure. Pyrimidines are generally stable, aromatic compounds. The presence of the bromobenzyl group could influence properties like solubility and reactivity .科学研究应用
Synthesis Methods
The synthesis of compounds related to 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione involves innovative approaches to create pyrimidine derivatives with potential herbicidal and pharmaceutical applications. For instance, Yang Huazheng demonstrated the synthesis of trifluoromethyl pyrimidine derivatives showing good herbicidal activities (Yang Huazheng, 2013). Additionally, a study by P. K. Basu and Amrita Ghosh detailed microwave-promoted synthesis techniques for benzopyrano[4,3-d]pyrimidine derivatives, offering a faster and efficient synthetic route (P. K. Basu & Amrita Ghosh, 2013).
Biological Activity
Compounds structurally related to 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione have been explored for their antimicrobial properties. S. Vlasov et al. synthesized imidazo[1,2-a]pyridin-2-yl-5-methyl-3-phenylthieno[2,3-d]pyrimidine derivatives, showing moderate activity against S. aureus, E. coli, and B. subtilis, indicating the potential for antibacterial drug development (S. Vlasov et al., 2022).
Computational Studies and Characterization
Research by Abida Ashraf et al. encompasses the synthesis of hydroxybenzoylpyrido[2,3-d]pyrimidine derivatives followed by extensive structural, spectral, and computational analysis. Their work contributes to understanding the electronic structures and reactivity of such compounds, paving the way for further chemical and pharmaceutical applications (Abida Ashraf et al., 2019).
未来方向
属性
IUPAC Name |
6-[(4-bromophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNPVPZYJBMTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



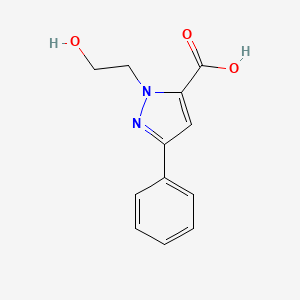
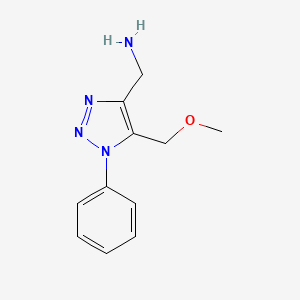
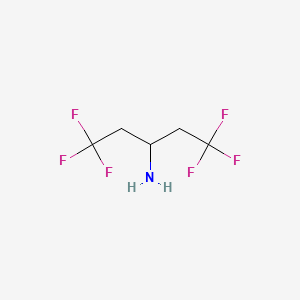
![(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470226.png)
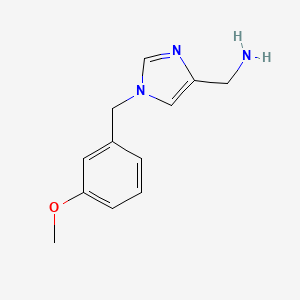
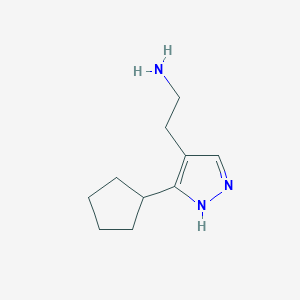
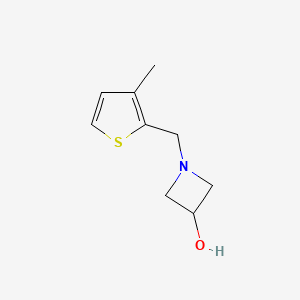
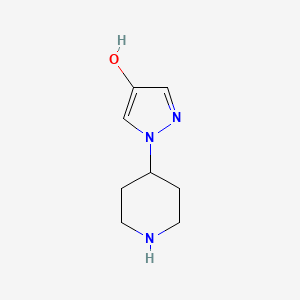
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470233.png)
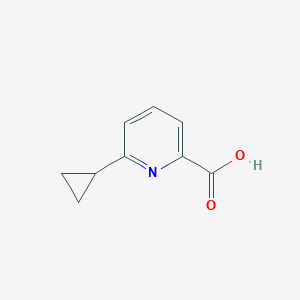
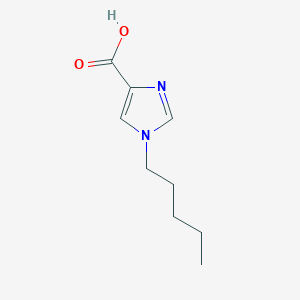
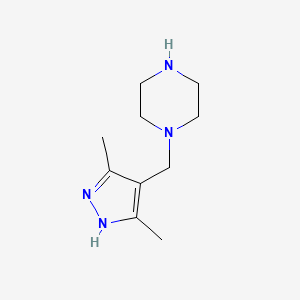
![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)
